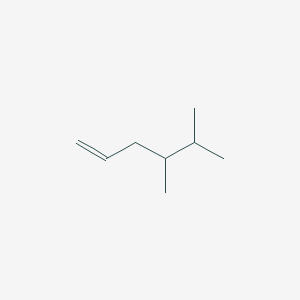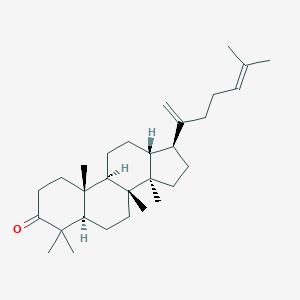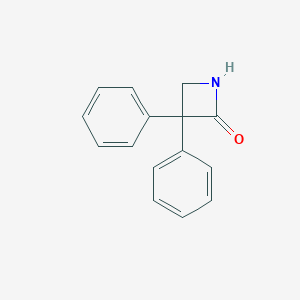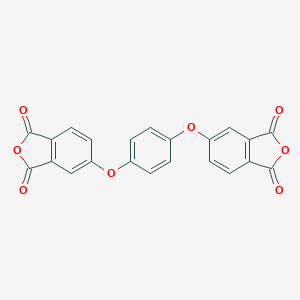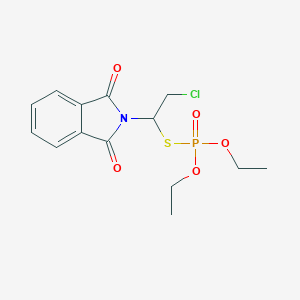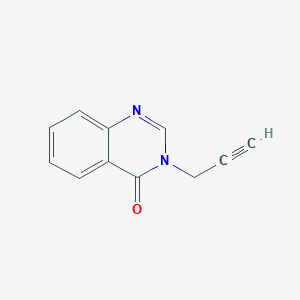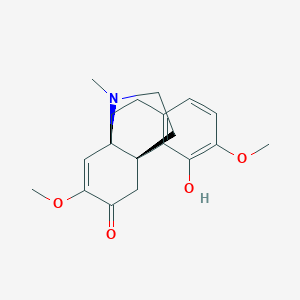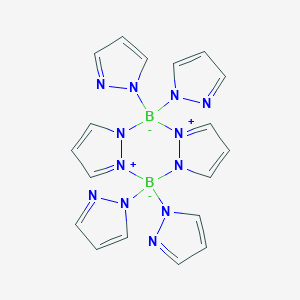
Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- is a boron-containing compound that has gained significant attention in the scientific community. It is a versatile compound that has been extensively studied for its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. Additionally, it has been shown to have an inhibitory effect on the growth of cancer cells.
Effets Biochimiques Et Physiologiques
Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and increase bone density. Additionally, it has been shown to have an antioxidant effect, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- in lab experiments is its versatility. It can be used in a variety of assays and experiments, and has been shown to be effective in a wide range of concentrations. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound, and to follow proper safety protocols.
Orientations Futures
There are several future directions for research on Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di-. One area of interest is its potential use in the treatment of bone-related diseases such as osteoporosis. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new derivatives of this compound that may have improved efficacy and safety profiles.
In conclusion, Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- is a versatile compound that has potential applications in various fields of research. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for further study. However, caution must be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- involves the reaction of boron trichloride with sodium pyrazolate in the presence of a polar solvent. The resulting compound is a yellowish powder that is soluble in polar solvents such as water, methanol, and ethanol.
Applications De Recherche Scientifique
Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- has been extensively studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been studied for its potential use in the treatment of arthritis, osteoporosis, and other bone-related diseases.
Propriétés
Numéro CAS |
16243-58-6 |
|---|---|
Nom du produit |
Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- |
Formule moléculaire |
C18H18B2N12 |
Poids moléculaire |
424 g/mol |
Nom IUPAC |
2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene |
InChI |
InChI=1S/C18H18B2N12/c1-7-21-25(11-1)19(26-12-2-8-22-26)29-15-5-17-31(29)20(27-13-3-9-23-27,28-14-4-10-24-28)32-18-6-16-30(19)32/h1-18H |
Clé InChI |
RDGTWIZRTUHWQW-UHFFFAOYSA-N |
SMILES |
[B-]1(N2C=CC=[N+]2[B-](N3[N+]1=CC=C3)(N4C=CC=N4)N5C=CC=N5)(N6C=CC=N6)N7C=CC=N7 |
SMILES canonique |
[B-]1(N2C=CC=[N+]2[B-](N3[N+]1=CC=C3)(N4C=CC=N4)N5C=CC=N5)(N6C=CC=N6)N7C=CC=N7 |
Autres numéros CAS |
16243-58-6 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



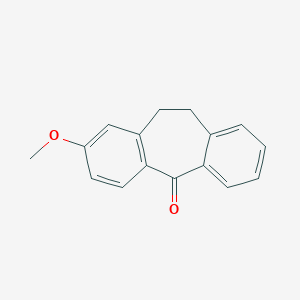
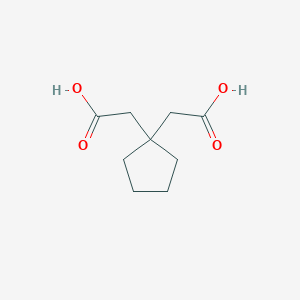
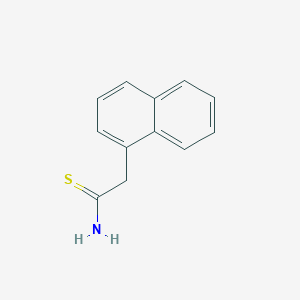
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)
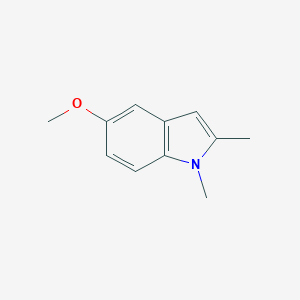
![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)
